molecular formula C9H14O2 B8211399 4-Cyclopropoxycyclohexan-1-one

4-Cyclopropoxycyclohexan-1-one

Cat. No.: B8211399
M. Wt: 154.21 g/mol
InChI Key: VZRVOHUXEVBOFR-UHFFFAOYSA-N
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Description

4-Cyclopropoxycyclohexan-1-one is a cyclohexanone derivative substituted with a cyclopropoxy group at the 4-position. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The cyclopropoxy group introduces significant steric strain due to its three-membered ring structure, which may influence its reactivity and stability compared to other alkoxy-substituted analogs. This compound is of interest in synthetic organic chemistry and pharmaceutical research, where strained ethers are often explored for unique reactivity or bioactivity .

Properties

IUPAC Name

4-cyclopropyloxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRVOHUXEVBOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclopropoxycyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

4-Cyclopropoxycyclohexan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropoxycyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-Cyclopropoxycyclohexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes, influencing their activity. Additionally, the cyclopropyloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-Cyclopropoxycyclohexan-1-one and related cyclohexanone derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Notes References
This compound Cyclopropoxy C₉H₁₄O₂ 154.21 Not available High ring strain; potential reactivity in ring-opening reactions
4-Methoxycyclohexan-1-one Methoxy C₇H₁₂O₂ 128.17 Not provided Synthesized via acid hydrolysis of spirocyclic ethers
4-Ethoxycyclohexanone Ethoxy C₈H₁₄O₂ 142.20 23510-92-1 Common intermediate; lower steric hindrance
4-Propoxycyclohexanone Propoxy C₉H₁₆O₂ 156.22 158836-67-0 Linear alkoxy chain; increased lipophilicity
4-Isopropoxycyclohexanone Isopropoxy C₉H₁₆O₂ 156.22 69697-46-7 Branched alkoxy group; moderate steric effects
4-Heptylcyclohexanone Heptyl C₁₃H₂₄O 196.33 16618-75-0 High lipophilicity; requires stringent safety protocols (e.g., PPE, ventilation)
4-Octylcyclohexan-1-one Octyl C₁₄H₂₆O 210.36 6814-19-3 Research use only; stored at 2–8°C

Structural and Electronic Effects

  • Cyclopropoxy vs. Alkoxy Groups : The cyclopropoxy group’s strained ring may enhance electrophilicity at the oxygen atom, making it more reactive in nucleophilic substitutions compared to linear (e.g., propoxy) or branched (e.g., isopropoxy) alkoxy groups.
  • Alkyl vs. In contrast, alkoxy groups introduce polarity and hydrogen-bonding capacity .

Research and Application Insights

  • Pharmaceutical Intermediates: Alkoxy-substituted cyclohexanones are intermediates in drug synthesis. For example, 4-(Dimethylamino)cyclohexanone hydrochloride is used in medicinal chemistry for its amine functionality .
  • Material Science : Long-chain alkyl derivatives (e.g., 4-octylcyclohexan-1-one) may serve as precursors for surfactants or polymers due to their hydrophobic tails .

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